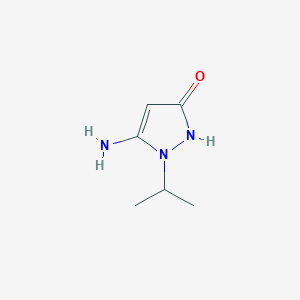

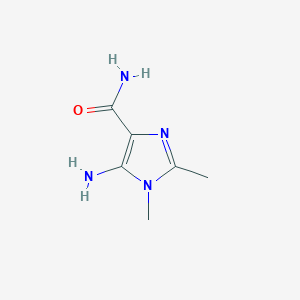

5-Amino-1-isopropyl-1H-pyrazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-amino-1-isopropyl-1H-pyrazol-3-ol and related compounds involves several strategies, including the improved synthesis of amino-pyrazolyl derivatives, which can be performed on a multi-gram scale. This process allows for the clean attack at the amino group, yielding various products suitable as proligands for metal complexation (Pask et al., 2006). Additionally, the oxidative cycloaddition of N-aminopyridines with unsaturated compounds under metal-free conditions is another pathway for synthesizing functionalized pyrazolines, highlighting the compound's accessibility and versatility (Ravi et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives often includes distinct features such as intramolecular hydrogen bonding, which plays a significant role in determining their chemical reactivity and interaction with other molecules. Structural identification through X-ray crystallography confirms the presence of amino groups and their orientation within the pyrazole ring, providing insights into the compound's chemical behavior (Wong et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its reactivity and utility in synthesizing novel compounds. For instance, it can undergo reactions with ethyl nitrite or sodium nitrite to yield hydroxyiminopyrazoles and diazene derivatives, showcasing its reactive amino group that facilitates the synthesis of a broad range of pyrazole-based compounds (Wong et al., 2014). Moreover, its involvement in the synthesis of water-soluble pyrazolate rhodium(I) complexes illustrates its application in creating compounds with potential catalytic activities (Esquius et al., 2000).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and crystal structure, are crucial for its application in various chemical processes. The compound's ability to form hydrogen-bonded chains and three-dimensional frameworks in its crystalline state indicates its potential for forming stable solid-state structures, which is essential for its use in material science and pharmaceutical formulations (Quiroga et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards electrophiles, nucleophiles, and its behavior in cycloaddition reactions, underline its utility in synthetic chemistry. The compound's amino group is particularly reactive, enabling the formation of various substituted pyrazoles and pyrazolines, which are valuable in medicinal chemistry and material science (Pask et al., 2006; Ravi et al., 2017).

References

Scientific Research Applications

NMR Studies and Structure Assignment 5-Amino-1-isopropyl-1H-pyrazol-3-ol is used in the study of nuclear magnetic resonance (NMR) to differentiate between isomers. Ege and Franz (1984) demonstrated the use of 1H NMR δ(4-H)-values for distinguishing between 3- and 5-amino-isomers of 1-substituted 1H-pyrazolamines (Ege & Franz, 1984).

Synthesis of Pyrazole Derivatives Ren et al. (2010) explored the synthesis of various pyrazole derivatives using 5-amino-3-methylthio-1H-pyrazoles. The study focused on the methylation of these compounds and the regiochemistry involved, which has implications in pharmaceutical research (Ren et al., 2010).

Synthesis of Fluorinated Nucleosides Iaroshenko et al. (2009) used this compound derivatives in the synthesis of fluorinated pyrazolo nucleosides. This synthesis is relevant for developing nucleoside analogs which are crucial in medicinal chemistry (Iaroshenko et al., 2009).

Chemical Synthesis and Regioselectivity Moustafa et al. (2022) discussed the regioselectivity in the chemical synthesis of functionally substituted pyrazolo derivatives, demonstrating the versatility of this compound in organic synthesis (Moustafa et al., 2022).

Synthetic Building Blocks in Organic Molecules Shaabani et al. (2018) reviewed the applications of 5-amino-pyrazoles as synthetic building blocks in the construction of diverse heterocyclic compounds. This highlights their role in the synthesis of complex organic molecules with pharmaceutical potential (Shaabani et al., 2018).

Synthesis of Novel Antipsychotic Agents Wise et al. (1987) synthesized a series of novel antipsychotic agents using 5-amino-1,3-dimethyl-1H-pyrazol derivatives. This work illustrates the potential of this compound derivatives in developing new therapeutic agents (Wise et al., 1987).

Applications in Corrosion Inhibition Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, suggesting the potential of pyrazole-based compounds in corrosion inhibition, highlighting another aspect of the applications of this compound and its derivatives (Wang et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-2-propan-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)9-5(7)3-6(10)8-9/h3-4H,7H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPXLYGNSXYUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355439 |

Source

|

| Record name | 5-Amino-1-isopropyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78317-68-7 |

Source

|

| Record name | 5-Amino-1-isopropyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)